molecular formula C14H22N2O4S4 B5061802 [3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate

[3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate

Cat. No.: B5061802
M. Wt: 410.6 g/mol
InChI Key: YPTGGDDCEIJRSA-UHFFFAOYSA-N
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Description

[3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate is a complex organic compound that features morpholine and dioxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate typically involves the reaction of morpholine derivatives with dioxane derivatives under controlled conditions. One possible synthetic route could involve the following steps:

    Formation of the Morpholine Derivative: Morpholine is reacted with carbon disulfide to form morpholine-4-carbodithioate.

    Formation of the Dioxane Derivative: 1,4-Dioxane is functionalized to introduce a reactive group, such as a halide.

    Coupling Reaction: The morpholine-4-carbodithioate is then reacted with the functionalized dioxane derivative in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The morpholine and dioxane rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions can vary but often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler morpholine or dioxane derivatives.

    Substitution: Various substituted morpholine or dioxane compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of morpholine and dioxane derivatives with biological molecules. It could also be used in the development of new drugs or as a tool in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. For example, its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate would depend on its specific application. Generally, it could interact with molecular targets through its morpholine and dioxane rings, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The sulfur atoms in the compound could also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carbodithioate: A simpler derivative that lacks the dioxane ring.

    1,4-Dioxane Derivatives: Compounds that contain the dioxane ring but lack the morpholine moiety.

    Thiomorpholine Derivatives: Compounds that contain a sulfur atom in the morpholine ring.

Uniqueness

[3-(Morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate is unique due to the presence of both morpholine and dioxane rings, as well as the carbodithioate groups

Properties

IUPAC Name

[3-(morpholine-4-carbothioylsulfanyl)-1,4-dioxan-2-yl] morpholine-4-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S4/c21-13(15-1-5-17-6-2-15)23-11-12(20-10-9-19-11)24-14(22)16-3-7-18-8-4-16/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTGGDDCEIJRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SC2C(OCCO2)SC(=S)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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